molecular formula C13H14N2 B14212374 1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro- CAS No. 832089-04-0

1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro-

Cat. No.: B14212374
CAS No.: 832089-04-0
M. Wt: 198.26 g/mol
InChI Key: YTRMJYUAXBNDGP-UHFFFAOYSA-N
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Description

1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro- is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro- can be achieved through several methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . The reaction conditions typically involve:

    Starting Material: 3-phenylpropan-1-amine

    Reagents: Methyl chloroformate, trifluoromethanesulfonic acid

    Solvent: Dichloromethane

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, would be essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols), or electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzazepine
  • 2-Benzazepine
  • 3-Benzazepine

Comparison

1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro- is unique due to its ethano bridge and carbonitrile group, which confer distinct chemical and biological properties. Compared to other benzazepines, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

832089-04-0

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

10-azatricyclo[6.3.2.02,7]trideca-2(7),3,5-triene-4-carbonitrile

InChI

InChI=1S/C13H14N2/c14-6-9-1-4-12-10-2-3-11(8-15-7-10)13(12)5-9/h1,4-5,10-11,15H,2-3,7-8H2

InChI Key

YTRMJYUAXBNDGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1C3=C2C=C(C=C3)C#N

Origin of Product

United States

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